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Compound of Interest

Compound Name: Ethyl 3-phenoxypropionate

Cat. No.: B1330695 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the spectroscopic data for Ethyl 3-

phenylpropionate (CAS No. 2021-28-5), a key intermediate in the synthesis of various

pharmaceutical compounds.[1] The following sections detail its characteristic Nuclear Magnetic

Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized

experimental protocols for data acquisition.

Chemical Structure and Properties
IUPAC Name: Ethyl 3-phenylpropanoate

Molecular Formula: C₁₁H₁₄O₂

Molecular Weight: 178.23 g/mol [2]

Description: A clear, colorless liquid with a fruity, floral odor.[2]

Spectroscopic Data Presentation
The following tables summarize the key spectroscopic data for Ethyl 3-phenylpropionate,

providing a clear reference for compound identification and characterization.

Table 1: ¹H NMR Spectroscopic Data
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Solvent: CDCl₃, Frequency: 400 MHz

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

7.29 - 7.18 Multiplet 5H Ar-H

4.11 Quartet 2H -O-CH₂-CH₃

2.94 Triplet 2H Ph-CH₂-CH₂-COO-

2.61 Triplet 2H Ph-CH₂-CH₂-COO-

1.22 Triplet 3H -O-CH₂-CH₃

Data sourced from

PubChem CID 16237.

[2]

Table 2: ¹³C NMR Spectroscopic Data

Solvent: CDCl₃, Frequency: 22.53 MHz

Chemical Shift (δ) ppm Assignment

172.82 C=O

140.62 Ar-C (quaternary)

128.47 Ar-CH

128.30 Ar-CH

126.23 Ar-CH

60.35 -O-CH₂-CH₃

35.94 Ph-CH₂-CH₂-COO-

31.01 Ph-CH₂-CH₂-COO-

14.21 -O-CH₂-CH₃

Data sourced from PubChem CID 16237.[2]
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Table 3: Infrared (IR) Spectroscopy Data

Sample Preparation: Liquid Film

Wavenumber
(cm⁻¹)

Intensity Vibration Type Functional Group

3080 - 3020 Medium C-H Stretch Aromatic

2980 - 2850 Medium C-H Stretch Aliphatic (CH₂, CH₃)

1735 - 1750 Strong C=O Stretch Ester Carbonyl[3]

1600, 1495, 1450 Medium-Weak C=C Stretch Aromatic Ring

1300 - 1000
Strong (multiple

bands)
C-O Stretch Ester[3]

Assignments are

based on typical

values for aliphatic

esters and aromatic

compounds.[3][4][5]

Table 4: Mass Spectrometry (MS) Data

Ionization Method: Electron Ionization (EI)
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Mass-to-Charge Ratio
(m/z)

Relative Intensity (%) Proposed Fragment

178 ~15 [M]⁺ (Molecular Ion)

133 ~10 [M - OCH₂CH₃]⁺

105 ~30 [C₈H₉]⁺ or [C₆H₅CH₂CH₂]⁺

104 100 (Base Peak)
[C₈H₈]⁺ (Styrene radical cation

via McLafferty rearrangement)

91 ~45 [C₇H₇]⁺ (Tropylium ion)

77 ~10 [C₆H₅]⁺ (Phenyl ion)

Data sourced from PubChem

CID 16237.[2]

Experimental Protocols
Detailed methodologies for acquiring the spectroscopic data are provided below.

3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

Accurately weigh 5-20 mg of Ethyl 3-phenylpropionate for ¹H NMR (or 20-50 mg for ¹³C

NMR).

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a

clean, dry vial.

Ensure the sample is fully dissolved. Gentle vortexing may be applied.

Filter the solution through a pipette with a glass wool plug directly into a 5 mm NMR tube

to remove any particulate matter.

The final solution height in the NMR tube should be approximately 4-5 cm.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 9 Tech Support

https://pubchem.ncbi.nlm.nih.gov/compound/Ethyl-3-phenylpropionate
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1330695?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Cap the NMR tube and wipe the exterior clean before insertion into the spectrometer.

Data Acquisition:

Insert the sample into the NMR spectrometer.

Lock the spectrometer on the deuterium signal of the CDCl₃ solvent to stabilize the

magnetic field.

Shim the magnetic field to optimize its homogeneity across the sample, which maximizes

spectral resolution.

Tune and match the probe to the appropriate nucleus (¹H or ¹³C).

Set the required experimental parameters (e.g., number of scans, pulse sequence,

spectral width, relaxation delay).

Initiate data acquisition.

3.2 Fourier-Transform Infrared (FTIR) Spectroscopy

Sample Preparation (Neat Liquid Film):

Ensure the salt plates (e.g., NaCl or KBr) are clean, dry, and transparent.

Using a pipette, place one small drop of liquid Ethyl 3-phenylpropionate onto the surface

of one salt plate.

Carefully place the second salt plate on top, allowing the liquid to spread into a thin,

uniform film between the plates. Avoid introducing air bubbles.

Data Acquisition:

Place the assembled salt plates into the sample holder of the FTIR spectrometer.

First, acquire a background spectrum with the empty, clean salt plates in the beam path.

This allows for the subtraction of atmospheric (CO₂, H₂O) and instrument-related

absorptions.
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Acquire the spectrum of the sample. The instrument's software will automatically ratio the

sample scan against the background scan to produce the final transmittance or

absorbance spectrum.

After analysis, clean the salt plates thoroughly with a suitable dry solvent (e.g., acetone or

isopropanol) and return them to a desiccator for storage.[6]

3.3 Mass Spectrometry (MS)

Sample Introduction (GC-MS):

Ethyl 3-phenylpropionate, being a volatile liquid, is ideally introduced via a Gas

Chromatograph (GC).

A small volume of a dilute solution of the sample in a volatile solvent (e.g.,

dichloromethane or hexane) is injected into the GC.

The sample is vaporized and travels through a capillary column, separating it from any

impurities. The separated compound then elutes directly into the mass spectrometer's ion

source.

Ionization (Electron Ionization - EI):

Inside the high-vacuum ion source, the gaseous sample molecules are bombarded by a

beam of high-energy electrons (typically 70 eV).

This bombardment dislodges an electron from the molecule, forming a positively charged

molecular ion ([M]⁺), which is also a radical.

Mass Analysis and Detection:

The high energy of the ionization process causes the molecular ion to fragment into a

pattern of smaller, characteristic ions.

These positively charged ions are accelerated by an electric field into the mass analyzer

(e.g., a quadrupole or magnetic sector).

The mass analyzer separates the ions based on their mass-to-charge (m/z) ratio.
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A detector at the end of the analyzer records the relative abundance of each ion,

generating the mass spectrum.

Visualized Workflows and Pathways
4.1 Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of

a chemical compound like Ethyl 3-phenylpropionate.

Preparation

Data Acquisition

Analysis & Elucidation

Ethyl 3-phenylpropionate Sample Preparation
(Dissolution/Dilution)

NMR SpectrometerAnalysis

FTIR Spectrometer
Analysis

Mass Spectrometer
Analysis

Raw Spectroscopic Data
(FID, Interferogram, m/z list)

Data Processing
(FT, Baseline Correction, etc.) Spectral Interpretation Structure Confirmation

Click to download full resolution via product page

General workflow for spectroscopic analysis.

4.2 Mass Spectrometry Fragmentation Pathway

This diagram outlines the primary electron ionization (EI) fragmentation pathways for Ethyl 3-

phenylpropionate. The formation of the base peak at m/z 104 via a McLafferty rearrangement is

a key diagnostic feature.
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EI-MS Fragmentation of Ethyl 3-phenylpropionate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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phenylpropionate-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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